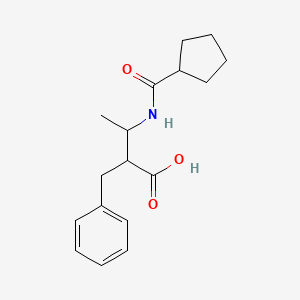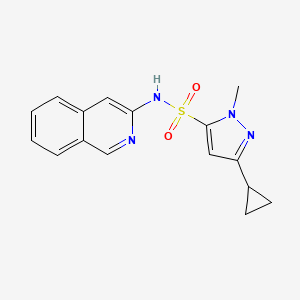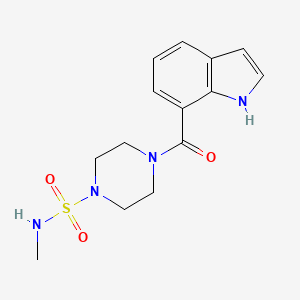
2-Benzyl-3-(cyclopentanecarbonylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-3-(cyclopentanecarbonylamino)butanoic acid is an organic compound with a complex structure that includes a benzyl group, a cyclopentanecarbonylamino group, and a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-(cyclopentanecarbonylamino)butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzyl bromide with a suitable amine to form the benzylamine intermediate. This intermediate is then reacted with cyclopentanecarbonyl chloride to introduce the cyclopentanecarbonylamino group. Finally, the butanoic acid moiety is introduced through a series of reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-3-(cyclopentanecarbonylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Benzyl-3-(cyclopentanecarbonylamino)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Benzyl-3-(cyclopentanecarbonylamino)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzyl-3-mercaptopropionyl-amino-4-alkylthiobutanol: This compound shares structural similarities but has different functional groups, leading to distinct chemical and biological properties.
2-Benzyl-3-mercaptopropionyl-amino-4-alkylthiobutanoic acid: Another similar compound with variations in the alkyl chain and functional groups.
Uniqueness
2-Benzyl-3-(cyclopentanecarbonylamino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
2-benzyl-3-(cyclopentanecarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12(18-16(19)14-9-5-6-10-14)15(17(20)21)11-13-7-3-2-4-8-13/h2-4,7-8,12,14-15H,5-6,9-11H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQFIZRFMIJUQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(indol-1-ylmethyl)triazol-1-yl]-N,N-dimethylethanesulfonamide](/img/structure/B7447897.png)
![[3-(1,1-Dioxothietan-3-yl)azetidin-1-yl]-(5-fluoro-1-benzofuran-7-yl)methanone](/img/structure/B7447898.png)

![2-[1-(2,6-difluorophenyl)triazol-4-yl]-N,N-dimethylethanesulfonamide](/img/structure/B7447912.png)
![N-[2-(4-fluoro-2-methylphenyl)-5-methyl-1,2,4-triazol-3-yl]-5-propan-2-yl-1,2-oxazole-3-carboxamide](/img/structure/B7447915.png)
![4-[3-(Dimethylamino)phenyl]sulfonyl-1,4-diazepane-1-carboxamide](/img/structure/B7447944.png)
![4-[2-Methoxyethyl(oxolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B7447951.png)
![[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-oxazol-4-yl]-[(3R)-3-methylmorpholin-4-yl]methanone](/img/structure/B7447959.png)
![N-[[4-(7-methoxyquinolin-2-yl)morpholin-2-yl]methyl]acetamide](/img/structure/B7447975.png)
![N-[2-[5-(4-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide](/img/structure/B7447995.png)

![N-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxane-3-carboxamide](/img/structure/B7448004.png)
![5-[[[2-(1-Propan-2-ylpyrazol-3-yl)acetyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7448005.png)
![5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-(4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazole](/img/structure/B7448012.png)
